molecular formula C8H7Cl5N2 B2808021 N-(Pentachlorophenyl)ethane-1,2-diamine CAS No. 3426-65-1

N-(Pentachlorophenyl)ethane-1,2-diamine

Cat. No. B2808021
CAS RN: 3426-65-1
M. Wt: 308.41
InChI Key: NKIPRDISYSAKLQ-UHFFFAOYSA-N
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Description

“N-(Pentachlorophenyl)ethane-1,2-diamine” is a chemical compound that is derived from ethylenediamine, a colorless liquid with an ammonia-like odor . It’s a basic amine and a widely used building block in chemical synthesis . The “N-(Pentachlorophenyl)” part of the name suggests that a pentachlorophenyl group is attached to the nitrogen atom of the ethane-1,2-diamine.


Synthesis Analysis

While specific synthesis methods for “N-(Pentachlorophenyl)ethane-1,2-diamine” are not available, ethylenediamine, a related compound, is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .

Scientific Research Applications

Complex Formation and Characterization

The synthesis and characterization of N-substituted ethane-1,2-diamine derivatives have led to the formation of various metal complexes. These compounds are characterized through different spectroscopic methods and X-ray crystallography, showing diverse structural geometries and bonding interactions. For example, rhenium(V) and technetium(V) complexes with specific N-substituted ethane-1,2-diamine ligands have been synthesized, showcasing their potential in coordination chemistry and material science (Morgan et al., 1991).

Structural and Binding Studies

Studies have also focused on the structural aspects and binding behaviors of these compounds. Hydrogen-bonded chains and frameworks have been observed in certain N,N'-disubstituted diamines, offering insights into the molecular architectures and interactions that can be leveraged in designing functional materials and understanding molecular recognition processes (Zhang et al., 2007).

Synthetic Applications and Ligand Design

The research extends into synthetic chemistry, where N,N'-disubstituted ethane-1,2-diamines serve as precursors or ligands in the synthesis of complex molecules and materials. These compounds are employed in constructing macrocyclic compounds, showcasing their versatility in forming functionalized macrocycles with potential applications in catalysis, molecular recognition, and supramolecular assemblies (Bernhardt et al., 2004).

DNA Interaction Studies

Some N,N'-disubstituted ethane-1,2-diamines have been explored for their interactions with biological molecules such as DNA. These studies highlight the potential biomedical applications of these compounds, including their use as probes or therapeutics in understanding and treating diseases. The binding interactions with DNA are particularly interesting for developing novel drugs or diagnostic tools (Wang et al., 2008).

Catalysis and Asymmetric Synthesis

Organocatalysis utilizing protonated derivatives of N,N'-disubstituted ethane-1,2-diamines has been demonstrated in asymmetric synthesis, such as the Diels–Alder reaction. These findings open pathways for the development of new catalytic systems that are efficient, selective, and environmentally benign, contributing to advances in green chemistry and asymmetric synthesis (Kim et al., 2005).

properties

IUPAC Name

N'-(2,3,4,5,6-pentachlorophenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl5N2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h15H,1-2,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIPRDISYSAKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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